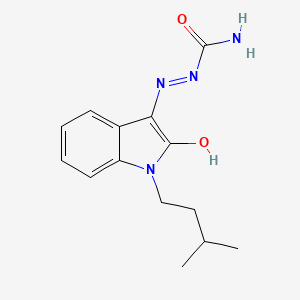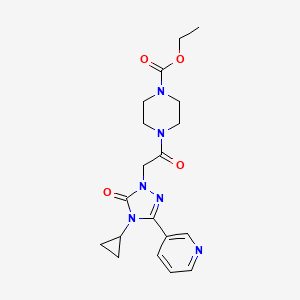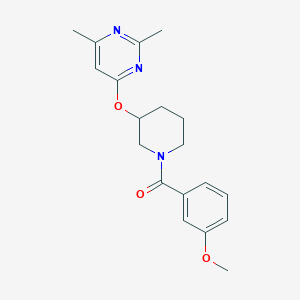
2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the CAS No. 865181-77-7. It’s an organic synthesis intermediate and pharmaceutical intermediate, mainly used in the synthesis of raw drug ceritinib .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 149.0 to 153.0 °C, a boiling point of 538℃, and a density of 1.436 .Scientific Research Applications
Toxicology and DNA Damage
Overview: While DDQ-thiophene has promising applications, it’s essential to consider its toxicity.
A. Toxicity: DDQ-thiophene belongs to the class of quinones, which can exhibit toxicity. Researchers have studied its toxicity relative to other quinones, such as DCBQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). DCBQ, in particular, has been associated with DNA damage .
Conclusion
2,5-Dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide offers a fascinating blend of synthetic versatility, reactivity, and potential toxicity. Its applications span organic synthesis, reactive intermediate generation, and toxicology studies. Researchers continue to explore its multifaceted properties, seeking novel ways to harness its potential.
Alsharif, M. A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(47), 29618–29630. Link Voltammetric and spectrophotometric studies of toxic … - Springer. Link
properties
IUPAC Name |
2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S3/c1-3-6-20-11-5-4-9(26(2,22)23)7-12(11)24-16(20)19-15(21)10-8-13(17)25-14(10)18/h1,4-5,7-8H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOVMAQWCMENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B2563875.png)
![5,5,7,7-Tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2563876.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2563879.png)




![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)
![N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2563887.png)

![1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea](/img/structure/B2563890.png)
![1-[4-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2563892.png)

![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)